molecular formula C22H20FNO2 B4266135 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide

2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide

Cat. No. B4266135
M. Wt: 349.4 g/mol
InChI Key: UWMYGSRBSYTDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide, also known as EFDP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EFDP belongs to the class of amide compounds and is structurally similar to other well-known drugs such as acetaminophen and ibuprofen.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell death and survival. 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide also inhibits the NF-κB pathway, which is involved in inflammation and cell proliferation. Additionally, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has been shown to modulate the GABAergic system by enhancing GABAergic transmission and reducing glutamatergic transmission.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide also inhibits angiogenesis by reducing the expression of VEGF and MMP-9. In Alzheimer's disease research, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase. 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. In epilepsy research, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has been shown to reduce seizure activity by enhancing GABAergic transmission and reducing glutamatergic transmission.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide is also stable and can be stored for long periods of time. However, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide also has low bioavailability and requires high doses for therapeutic effects.

Future Directions

There are several future directions for 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide research. In cancer research, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In Alzheimer's disease research, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide could be further studied for its potential as a disease-modifying agent and its ability to improve cognitive function. In epilepsy research, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide could be further studied for its potential as an antiepileptic agent and its ability to reduce seizure activity. Additionally, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide could be studied for its potential in other diseases such as Parkinson's disease, Huntington's disease, and multiple sclerosis.

Scientific Research Applications

2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and epilepsy. In cancer research, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has been shown to improve cognitive function by reducing oxidative stress and inflammation. In epilepsy research, 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has been shown to reduce seizure activity by modulating the GABAergic system.

properties

IUPAC Name

2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2/c1-2-26-22(17-9-5-3-6-10-17,18-11-7-4-8-12-18)21(25)24-20-15-13-19(23)14-16-20/h3-16H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMYGSRBSYTDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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